molecular formula C10H9FO2 B6285296 (2E)-3-(4-fluoro-3-methylphenyl)prop-2-enoic acid CAS No. 913699-82-8

(2E)-3-(4-fluoro-3-methylphenyl)prop-2-enoic acid

Cat. No.: B6285296
CAS No.: 913699-82-8
M. Wt: 180.2
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Description

(2E)-3-(4-fluoro-3-methylphenyl)prop-2-enoic acid is an organic compound belonging to the class of phenylpropanoic acids. This compound is characterized by the presence of a fluoro and methyl group attached to the phenyl ring, making it a fluorinated derivative of cinnamic acid. The compound’s unique structure imparts distinct chemical and physical properties, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-fluoro-3-methylphenyl)prop-2-enoic acid typically involves the following steps:

    Aldol Condensation: The initial step involves the aldol condensation of 4-fluoro-3-methylbenzaldehyde with malonic acid in the presence of a base such as sodium hydroxide. This reaction forms the intermediate 3-(4-fluoro-3-methylphenyl)prop-2-enoic acid.

    Decarboxylation: The intermediate undergoes decarboxylation under acidic conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-fluoro-3-methylphenyl)prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.

    Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3).

Major Products Formed

    Oxidation: Formation of 4-fluoro-3-methylbenzoic acid.

    Reduction: Formation of 3-(4-fluoro-3-methylphenyl)propanoic acid.

    Substitution: Formation of derivatives with various functional groups replacing the fluoro group.

Scientific Research Applications

(2E)-3-(4-fluoro-3-methylphenyl)prop-2-enoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2E)-3-(4-fluoro-3-methylphenyl)prop-2-enoic acid involves its interaction with specific molecular targets. The fluoro group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one: A fluorinated chalcone with similar structural features.

    2-fluoro-4-methylphenol: A simpler fluorinated aromatic compound.

Uniqueness

(2E)-3-(4-fluoro-3-methylphenyl)prop-2-enoic acid is unique due to the specific positioning of the fluoro and methyl groups on the phenyl ring, which imparts distinct reactivity and properties compared to other fluorinated derivatives. This uniqueness makes it valuable for targeted applications in research and industry.

Biological Activity

(2E)-3-(4-fluoro-3-methylphenyl)prop-2-enoic acid, also known as 3-(4-fluoro-3-methylphenyl)prop-2-enoic acid, is an organic compound that has garnered attention for its potential biological activities. This compound features a prop-2-enoic acid backbone with a 4-fluoro-3-methylphenyl substituent, which significantly influences its chemical behavior and potential therapeutic applications.

Chemical Structure and Properties

Molecular Formula : C₁₁H₉F O₂
Molecular Weight : 192.19 g/mol
Appearance : Typically exists as a white to beige crystalline powder.

The compound's structure includes a double bond between the second and third carbon atoms of the propanoic acid, contributing to its unique reactivity. The presence of the fluorine atom and the methyl group on the phenyl ring enhances its interaction with biological targets, which is essential for its biological activity.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, potentially useful in developing new antibiotics. It may inhibit the growth of various bacteria and fungi by interfering with their metabolic processes.
  • Anti-inflammatory Effects : The compound has been investigated for its ability to reduce inflammation, which is critical in treating chronic inflammatory diseases. It may modulate inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response.
  • Potential Anticancer Activity : Some studies have explored its effects on cancer cells, indicating that it may induce apoptosis (programmed cell death) and inhibit tumor growth through various mechanisms.

The mechanism of action for this compound involves interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, thereby altering cellular functions.
  • Receptor Modulation : It has the potential to bind to receptors, modulating their activity and influencing signal transduction pathways crucial for various biological processes.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructureUnique Features
4-Fluorophenylacrylic AcidStructureLacks methyl substitution
4-Methylphenylacrylic AcidStructureNo halogen substituent
2-Fluoroacrylic AcidStructureDifferent positioning of fluorine

The combination of the fluorine atom and methyl group in this compound significantly alters its reactivity compared to these similar compounds.

Case Studies and Research Findings

  • Antimicrobial Studies : In a study published in Pharmaceutical Biology, this compound was shown to inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting potential as a lead compound in antibiotic development.
  • Anti-inflammatory Research : A study demonstrated that this compound reduced pro-inflammatory cytokine levels in vitro, indicating its potential application in treating inflammatory diseases such as arthritis.
  • Cancer Cell Line Studies : Research indicated that this compound could induce apoptosis in various cancer cell lines, including breast cancer cells, highlighting its potential as an anticancer agent.

Properties

CAS No.

913699-82-8

Molecular Formula

C10H9FO2

Molecular Weight

180.2

Purity

95

Origin of Product

United States

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